molecular formula C22H32N2O2 B15215613 p-Aminobenzoato di 3-pirrolidinometil-2-bornanolo [Italian] CAS No. 17066-42-1

p-Aminobenzoato di 3-pirrolidinometil-2-bornanolo [Italian]

Cat. No.: B15215613
CAS No.: 17066-42-1
M. Wt: 356.5 g/mol
InChI Key: QORQZMUVKBMEFK-UHFFFAOYSA-N
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Description

1,7,7-Trimethyl-3-(pyrrolidin-1-ylmethyl)bicyclo[221]heptan-2-yl 4-aminobenzoate is a complex organic compound characterized by its bicyclic structure and the presence of a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,7,7-trimethyl-3-(pyrrolidin-1-ylmethyl)bicyclo[2.2.1]heptan-2-yl 4-aminobenzoate typically involves multiple steps. One common approach is to start with the preparation of the bicyclic core, followed by the introduction of the pyrrolidine ring and the 4-aminobenzoate group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

1,7,7-Trimethyl-3-(pyrrolidin-1-ylmethyl)bicyclo[2.2.1]heptan-2-yl 4-aminobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrrolidine ring or the 4-aminobenzoate group.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1,7,7-Trimethyl-3-(pyrrolidin-1-ylmethyl)bicyclo[2.2.1]heptan-2-yl 4-aminobenzoate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme interactions and receptor binding.

    Industry: It may be used in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 1,7,7-trimethyl-3-(pyrrolidin-1-ylmethyl)bicyclo[2.2.1]heptan-2-yl 4-aminobenzoate involves its interaction with specific molecular targets. The pyrrolidine ring and the 4-aminobenzoate group are key functional groups that contribute to its biological activity. These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one: Known for its use in fragrance and flavor industries.

    1,7,7-Trimethyl-3-(4-methylphenyl)methylene-bicyclo[2.2.1]heptan-2-one: Used in sunscreen formulations.

    Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, acetate: Employed in the production of perfumes and cosmetics.

Uniqueness

1,7,7-Trimethyl-3-(pyrrolidin-1-ylmethyl)bicyclo[2.2.1]heptan-2-yl 4-aminobenzoate is unique due to its combination of a bicyclic core with a pyrrolidine ring and a 4-aminobenzoate group. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

17066-42-1

Molecular Formula

C22H32N2O2

Molecular Weight

356.5 g/mol

IUPAC Name

[1,7,7-trimethyl-3-(pyrrolidin-1-ylmethyl)-2-bicyclo[2.2.1]heptanyl] 4-aminobenzoate

InChI

InChI=1S/C22H32N2O2/c1-21(2)18-10-11-22(21,3)19(17(18)14-24-12-4-5-13-24)26-20(25)15-6-8-16(23)9-7-15/h6-9,17-19H,4-5,10-14,23H2,1-3H3

InChI Key

QORQZMUVKBMEFK-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC1(C(C2CN3CCCC3)OC(=O)C4=CC=C(C=C4)N)C)C

Origin of Product

United States

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